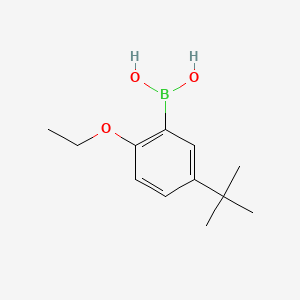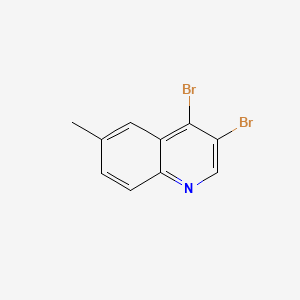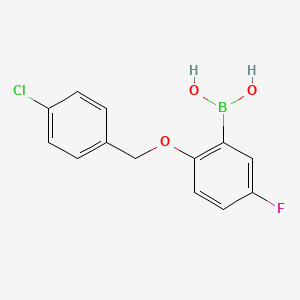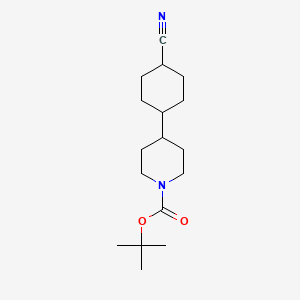
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H28N2O2 and a molecular weight of 292.42 g/mol . It is primarily used in research and development, particularly in pharmaceutical testing .
Wirkmechanismus
Target of Action
Similar compounds such as “tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” are often used as intermediates in the synthesis of biologically active compounds .
Mode of Action
It’s likely that the compound interacts with its targets through its piperidine ring, a common structural motif in many biologically active compounds .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical processes, including neurotransmission and signal transduction .
Pharmacokinetics
The tert-butyl group is often used in drug design to improve the lipophilicity and thus the bioavailability of a compound .
Result of Action
As an intermediate, its primary role is likely in the synthesis of more complex compounds with specific biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound .
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-cyanocyclohexylamine with tert-butyl 4-piperidone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It is utilized in the development of pharmaceutical compounds and drug testing.
Industry: The compound finds applications in the production of fine chemicals and intermediates.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized in PROTAC development for targeted protein degradation.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular research and industrial applications .
Eigenschaften
CAS-Nummer |
162997-33-3 |
|---|---|
Molekularformel |
C17H28N2O2 |
Molekulargewicht |
292.423 |
IUPAC-Name |
tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3 |
InChI-Schlüssel |
QOCOQICNCWFZCK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



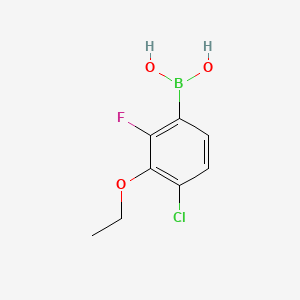


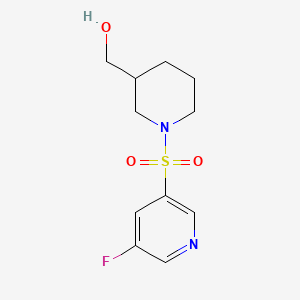
![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B573151.png)

